N-[3-(Acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with potential applications in medicinal chemistry. It falls under the category of spirocyclic compounds, which are characterized by their unique structural features that involve two or more rings sharing a common atom.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that require specific reagents and conditions. Its synthesis is explored in the context of developing new pharmaceuticals and studying biological interactions.
This compound is classified as an amide and belongs to the broader category of isoquinoline derivatives. Its structure suggests potential biological activity, making it a candidate for further pharmacological studies.
The synthesis of N-[3-(acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide typically involves several key steps:
The reaction conditions can vary significantly depending on the desired yield and purity of the final product. Advanced purification techniques such as chromatography are often employed to isolate the target compound from by-products.
The molecular formula for N-[3-(acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is .
| Property | Value |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | N-[3-(acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide |
| InChI | InChI=1S/C22H32N2O2/c1-4... |
| InChI Key | UMVVVNFHOKRPPJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C(C)CC |
The structure features a spirocyclic framework that contributes to its potential biological activity. The presence of an acetylamino group may enhance solubility and interaction with biological targets.
N-[3-(Acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide can undergo several chemical reactions:
The specific conditions for these reactions depend on the desired outcome and can include varying temperatures, pressures, and solvent systems to optimize yields.
The mechanism of action for N-[3-(acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors.
Upon binding to these targets, the compound may modulate their activity, leading to alterations in cellular processes. The precise molecular pathways involved are subject to ongoing research and may vary based on the biological context.
Research into its mechanism is crucial for understanding its potential therapeutic effects and optimizing its use in clinical applications.
The compound's physical properties include:
Key chemical properties include:
Relevant analyses should be conducted to characterize these properties further.
N-[3-(Acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide has potential applications in:
Further exploration of its pharmacological properties could lead to significant advancements in therapeutic interventions.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5